molecular formula C12H12F2N4 B2468634 3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1518948-39-4

3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B2468634
CAS RN: 1518948-39-4
M. Wt: 250.253
InChI Key: FNOFVDIROIVXNK-UHFFFAOYSA-N
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Description

“3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the CAS Number: 1518948-39-4 . It has a molecular weight of 250.25 . It is available in powder form .


Synthesis Analysis

The synthesis of similar compounds involves the use of the Dimroth rearrangement . This process involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H12F2N4/c13-9-2-1-3-10(14)8(9)6-11-16-17-12-7-15-4-5-18(11)12/h1-3,15H,4-7H2 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The Dimroth rearrangement, a common reaction in the synthesis of similar compounds, involves a nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 250.25 . The compound’s InChI Code is 1S/C12H12F2N4/c13-9-2-1-3-10(14)8(9)6-11-16-17-12-7-15-4-5-18(11)12/h1-3,15H,4-7H2 , which provides a unique representation of its molecular structure.

Scientific Research Applications

Anticonvulsant Activity

Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, closely related to the chemical , have been synthesized and tested for anticonvulsant activity. The 3-(2,6-difluorobenzyl)-8-(methylamino) derivative, in particular, exhibited potent activity against maximal electroshock-induced seizures in rats, suggesting the potential of such compounds in anticonvulsant therapy (Kelley et al., 1995).

Synthesis of Anticancer Drug Intermediates

3,8-Dichloro-[1, 2, 4] triazolo [4, 3-a] pyrazine, which shares a similar structure, is a significant intermediate in the synthesis of several small molecule anticancer drugs. A synthetic method involving substitution, acylation, cyclization, and chlorination reactions has been developed for this compound (Zhang et al., 2019).

Cardiovascular Agents

1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including structures similar to the chemical , have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Some of these compounds have shown promise as potential cardiovascular agents (Sato et al., 1980).

Antimicrobial Properties

A study on the synthesis and antimicrobial evaluation of triazolo-pyrazine derivatives revealed their potential in antimicrobial therapy. These compounds were synthesized in a single-step reaction and evaluated against various bacterial and fungal strains, with some showing significant antimicrobial activity (Patil et al., 2021).

Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, structurally similar to 3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine, have been found to possess excellent herbicidal activity at low application rates, suggesting potential use in plant ecosystem management (Moran, 2003).

properties

IUPAC Name

3-[(2,6-difluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2N4/c13-9-2-1-3-10(14)8(9)6-11-16-17-12-7-15-4-5-18(11)12/h1-3,15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOFVDIROIVXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=C(C=CC=C3F)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

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